Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)-
CAS No.: 1265612-59-6
Cat. No.: VC4669168
Molecular Formula: C9H8F3NO2
Molecular Weight: 219.163
* For research use only. Not for human or veterinary use.
![Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- - 1265612-59-6](/images/structure/VC4669168.png)
Specification
CAS No. | 1265612-59-6 |
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Molecular Formula | C9H8F3NO2 |
Molecular Weight | 219.163 |
IUPAC Name | (NE)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine |
Standard InChI | InChI=1S/C9H8F3NO2/c1-6(13-14)7-2-4-8(5-3-7)15-9(10,11)12/h2-5,14H,1H3/b13-6+ |
Standard InChI Key | UVVGWVHFPSHDQW-AWNIVKPZSA-N |
SMILES | CC(=NO)C1=CC=C(C=C1)OC(F)(F)F |
Introduction
Chemical Identity and Structural Features
The systematic IUPAC name for this compound is (E)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine, reflecting its oxime functionality and substituent positioning. The trifluoromethoxy group (-OCF) at the para position of the phenyl ring introduces significant electronegativity and steric bulk, while the oxime group (-NOH) contributes to its nucleophilic and coordinating capabilities .
Molecular Formula and Weight
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CAS Registry Numbers:
Structural Characterization
The compound’s structure has been confirmed via spectroscopic methods, including , , and NMR, as well as high-resolution mass spectrometry (HRMS). The (E)-configuration of the oxime group is critical for its stability, as the antiperiplanar arrangement minimizes steric clashes between the hydroxylamine oxygen and the aromatic ring .
Synthesis and Manufacturing
Precursor Compounds
The ketone precursor, 1-[4-(trifluoromethoxy)phenyl]ethanone (CAS 85013-98-5), is synthesized via Friedel-Crafts acylation of trifluoromethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst . This intermediate has a molecular weight of 204.15 g/mol and serves as the starting material for oxime formation .
Oxime Formation
The oxime is typically prepared by refluxing the ketone with hydroxylamine hydrochloride in a polar solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the imine (oxime) bond . A representative synthesis is outlined below:
Key Reaction Parameters:
Physicochemical Properties
Thermal and Physical Constants
Property | Value | Source |
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Density | 1.23 g/cm | |
Boiling Point | 247.2°C at 760 mmHg | |
Flash Point | 103.3°C | |
Vapor Pressure (25°C) | 0.0138 mmHg | |
Refractive Index | 1.464 | |
Melting Point | Not reported |
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<0.1 g/L at 25°C) .
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Storage: Recommended at -20°C under inert atmosphere to prevent hydrolysis or oxidation .
Chemical Reactivity and Functional Transformations
Oxime-Specific Reactions
The oxime group participates in several characteristic reactions:
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Beckmann Rearrangement: Under acidic conditions, the oxime undergoes rearrangement to form an amide derivative.
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Reduction: Catalytic hydrogenation (e.g., ) yields the corresponding amine:
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Coordination Chemistry: The oxime serves as a bidentate ligand for transition metals (e.g., Cu, Ni), forming complexes with potential catalytic applications .
Trifluoromethoxy Group Effects
The -OCF group enhances the compound’s lipophilicity (logP = 2.90) , making it useful in medicinal chemistry for improving membrane permeability. Its strong electron-withdrawing nature also stabilizes the oxime via resonance effects .
Applications and Industrial Relevance
Pharmaceutical Intermediates
This oxime is a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and antifungal agents. Its trifluoromethoxy moiety is prevalent in drugs targeting the central nervous system due to its ability to cross the blood-brain barrier .
Materials Science
The compound’s thermal stability and electronic properties make it a candidate for:
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